molecular formula C19H19N3O2S B2737169 butyl 4-(1H-1,3-benzodiazole-2-thioamido)benzoate CAS No. 946278-93-9

butyl 4-(1H-1,3-benzodiazole-2-thioamido)benzoate

Cat. No.: B2737169
CAS No.: 946278-93-9
M. Wt: 353.44
InChI Key: YZSCYFZIQARHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate is a chemical compound known for its versatile applications in scientific research. This compound is part of the benzimidazole family, which is known for its significant biological activities, including anticancer, antifungal, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(1H-1,3-benzodiazole-2-thioamido)benzoate typically involves the reaction of benzimidazole derivatives with butyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistency and purity. The process includes rigorous quality control measures to ensure the final product meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities, including anticancer, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of butyl 4-(1H-1,3-benzodiazole-2-thioamido)benzoate involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, inhibiting their function and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

Butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate is unique due to its specific structure, which combines the properties of benzimidazole and butyl 4-aminobenzoate.

Properties

IUPAC Name

butyl 4-(1H-benzimidazole-2-carbothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-2-3-12-24-19(23)13-8-10-14(11-9-13)20-18(25)17-21-15-6-4-5-7-16(15)22-17/h4-11H,2-3,12H2,1H3,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSCYFZIQARHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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